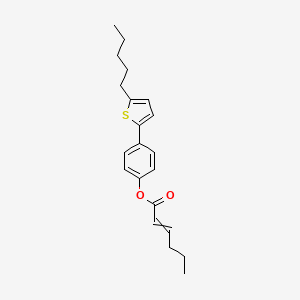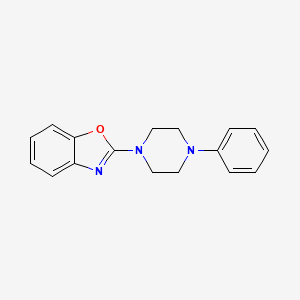
Benzoxazole, 2-(4-phenyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole, 2-(4-phenyl-1-piperazinyl)-: is a heterocyclic compound that features a benzoxazole core linked to a phenyl-substituted piperazine moiety. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, a common method involves the use of 2-aminophenol and aldehydes in the presence of a nanocatalyst under reflux conditions . Another method employs palladium-supported nanocatalysts for the one-pot synthesis of benzoxazole derivatives .
Industrial Production Methods: Industrial production of benzoxazole derivatives often utilizes scalable synthetic routes that ensure high yields and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzoxazole, 2-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives with enhanced biological activities .
Scientific Research Applications
Chemistry: Benzoxazole derivatives are used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry .
Biology: In biological research, these compounds are investigated for their potential as antimicrobial and antifungal agents .
Medicine: Benzoxazole, 2-(4-phenyl-1-piperazinyl)- has shown promise in the development of anticancer drugs, particularly against breast, cervical, liver, skin, and lung cancer cell lines .
Industry: In the industrial sector, benzoxazole derivatives are utilized in the production of dyes, optical brighteners, and polymers .
Mechanism of Action
The mechanism of action of benzoxazole, 2-(4-phenyl-1-piperazinyl)- involves its interaction with various molecular targets and pathways. The planar benzene ring allows for π-π stacking or π-cation interactions with biological targets, while the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors . This compound has been shown to inhibit DNA topoisomerases, which are crucial enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Benzothiazole derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom.
Benzimidazole derivatives: Contain an imidazole ring fused to a benzene ring.
Oxazole derivatives: Contain an oxazole ring without the benzene fusion.
Uniqueness: Benzoxazole, 2-(4-phenyl-1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Properties
CAS No. |
205501-65-1 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C17H17N3O/c1-2-6-14(7-3-1)19-10-12-20(13-11-19)17-18-15-8-4-5-9-16(15)21-17/h1-9H,10-13H2 |
InChI Key |
YFVQVZNTOQROMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
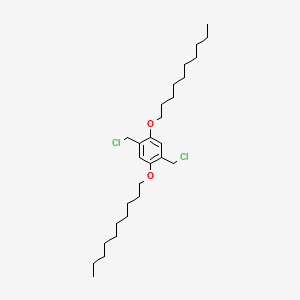
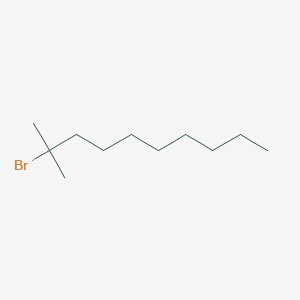
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
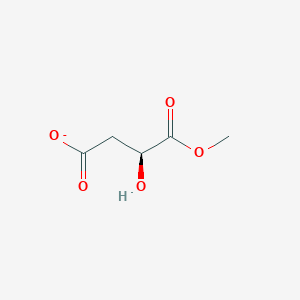

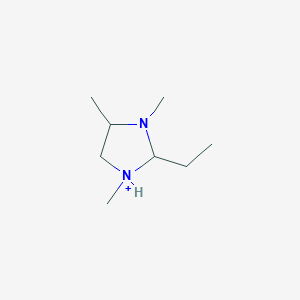
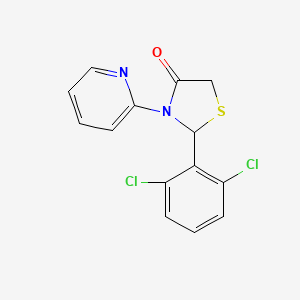
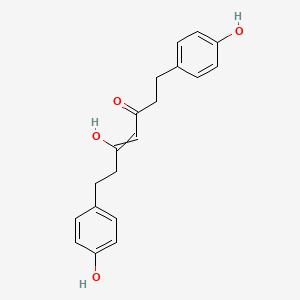
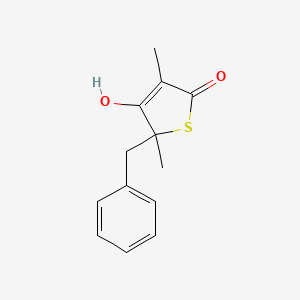
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
